5,10-methylene-THF

Description

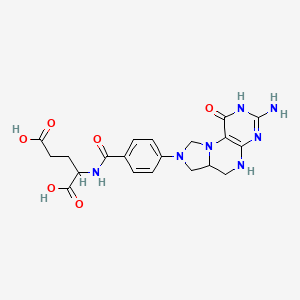

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNUQALWYRSVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of 5,10-Methylenetetrahydrofolate in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon metabolism is a complex network of interconnected biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and for cellular methylation reactions. Central to this network is the folate cycle, which utilizes various forms of tetrahydrofolate (THF) to accept and donate one-carbon units at different oxidation states. Among these, 5,10-methylenetetrahydrofolate (5,10-methylene-THF) emerges as a critical node, acting as a key distributor of one-carbon units for several fundamental cellular processes. This technical guide provides an in-depth exploration of the functions of this compound, the enzymes that govern its metabolism, and the experimental methodologies used to study its role.

Core Functions of this compound

This compound is primarily generated from the conversion of serine to glycine (B1666218) by the enzyme serine hydroxymethyltransferase (SHMT).[1] It serves as a direct one-carbon donor for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase (TS).[2] This process is the sole de novo pathway for thymidine (B127349) synthesis and is thus indispensable for DNA replication and repair.

Furthermore, this compound stands at a crucial metabolic crossroads. It can be irreversibly reduced to 5-methyltetrahydrofolate (5-methyl-THF) by methylenetetrahydrofolate reductase (MTHFR).[3] 5-methyl-THF is the predominant form of folate in circulation and serves as the methyl donor for the remethylation of homocysteine to methionine, which is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation.[4] Alternatively, this compound can be oxidized to 5,10-methenyl-THF and then to 10-formyl-THF, which is required for the two formylation steps in de novo purine (B94841) biosynthesis.[5]

Enzymatic Regulation and Kinetics

The metabolic fate of this compound is tightly regulated by the enzymes that produce and consume it. The kinetic properties of these enzymes dictate the flux of one-carbon units through the different branches of one-carbon metabolism.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s⁻¹) | Organism/Source |

| SHMT (Plasmodium vivax) | L-Serine | Glycine, this compound | 260 ± 40 | 1.09 ± 0.05 | Plasmodium vivax |

| Tetrahydrofolate (H4folate) | 110 ± 10 | ||||

| MTHFR (Human) | This compound | 5-Methyl-THF | 22.4 | 40.7 | Homo sapiens |

| NADPH | 35.5 | ||||

| Thymidylate Synthase (Leishmania major) | This compound | Dihydrofolate, dTMP | 120 ± 10 | 14 ± 1 | Leishmania major |

| dUMP | Not Specified in Source |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, substrate concentrations) and the source of the enzyme.

Signaling Pathways and Regulatory Mechanisms

The flux of one-carbon units through this compound is not only controlled by enzyme kinetics but also by complex regulatory mechanisms, including allosteric regulation and post-translational modifications.

Allosteric Regulation of MTHFR

A key regulatory point in one-carbon metabolism is the allosteric inhibition of MTHFR by S-adenosylmethionine (SAM).[6][7] When SAM levels are high, it binds to the regulatory domain of MTHFR, inducing a conformational change that inhibits its activity.[8][9] This feedback mechanism prevents the overproduction of 5-methyl-THF and methionine when the cell has a sufficient supply of methyl donors, thereby redirecting this compound towards nucleotide synthesis.

Post-Translational Modifications of SHMT

Serine hydroxymethyltransferase, the primary producer of this compound, is subject to various post-translational modifications (PTMs) that regulate its activity and localization.[2][9] These modifications provide another layer of control over the entry of one-carbon units into the folate cycle. Key PTMs for the mitochondrial isoform, SHMT2, include acetylation and succinylation, while the cytosolic isoform, SHMT1, is regulated by SUMOylation and ubiquitination.[2]

Experimental Protocols

Assay for MTHFR Activity in Cell Lysates (Physiological Direction)

This protocol is adapted from a method utilizing HPLC with fluorescence detection to measure the NADPH-dependent conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.

Materials:

-

Cell culture of interest

-

Ice-cold phosphate-buffered saline (PBS)

-

Lysis buffer: 0.01 mol/L potassium phosphate (B84403) buffer (pH 6.6) containing 1.5 g/L Lubrol

-

Reaction mixture: 100 mmol/L potassium phosphate buffer (pH 6.6), 1 mmol/L EDTA, 25 g/L bovine serum albumin, 20 mmol/L 2-mercaptoethanol, 0.1 mmol/L FAD, 0.4 mmol/L NADPH, and 0.2 mmol/L 5,10-methylenetetrahydrofolate.

-

Stopping solution: Acetic acid

-

HPLC system with a fluorescence detector

Procedure:

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant, which contains the enzyme.

-

Determine the protein concentration of the supernatant.

-

-

Enzyme Assay:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding an appropriate amount of cell lysate (e.g., up to 80 µg of protein) to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., up to 40 minutes, within the linear range of the assay).

-

Stop the reaction by adding acetic acid.

-

-

Quantification:

-

Analyze the reaction mixture by HPLC with fluorescence detection to quantify the amount of 5-methyltetrahydrofolate produced.

-

Calculate the specific activity of MTHFR (e.g., in µU/mg protein).

-

Quantification of Intracellular Folates by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of cellular folate species, including the chemically labile this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stabilization of this compound is crucial for accurate measurement.

References

- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 2. Structural analyses of human thymidylate synthase reveal a site that may control conformational switching between active and inactive states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Concerted versus Stepwise Mechanism in Thymidylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylene tetrahydrofolate dehydrogenase/cyclohydrolase and the synthesis of 10-CHO-THF are essential in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic and structural analysis of active site mutants of monofunctional NAD-dependent 5,10-methylenetetrahydrofolate dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5,10-Methenyltetrahydrofolate - Wikipedia [en.wikipedia.org]

- 9. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 5,10-Methylene-THF in Nucleotide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon metabolism is a cornerstone of cellular proliferation and maintenance, providing the fundamental building blocks for essential macromolecules. At the heart of this intricate network lies 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a critical carrier of one-carbon units. This technical guide provides an in-depth exploration of the pivotal role of 5,10-CH2-THF in the de novo synthesis of purines and pyrimidines, the essential components of DNA and RNA. We will delve into the enzymatic reactions that generate and utilize this vital cofactor, present quantitative kinetic data for key enzymes, and provide detailed experimental protocols for their study. Furthermore, this guide will illustrate the intricate signaling pathways and experimental workflows using detailed diagrams, offering a comprehensive resource for researchers and professionals in drug development aimed at targeting these fundamental cellular processes.

Introduction: The Folate Cycle and One-Carbon Metabolism

Folate, a B-vitamin, is indispensable for a variety of metabolic processes, primarily through its role as a carrier of one-carbon units.[1] After its conversion to the active form, tetrahydrofolate (THF), it can accept and donate one-carbon groups at various oxidation states. This network of reactions, collectively known as the folate cycle, is compartmentalized within the cell, with key steps occurring in the cytoplasm, mitochondria, and nucleus.[2] The primary source of these one-carbon units is the amino acid serine, which donates its hydroxymethyl group to THF in a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT), yielding glycine (B1666218) and 5,10-CH2-THF.[2][3] This molecule serves as a central hub, channeling one-carbon units towards the synthesis of purines, the pyrimidine (B1678525) thymidylate, and the remethylation of homocysteine to methionine.[4][5]

The Role of 5,10-Methylene-THF in Pyrimidine Synthesis

The de novo synthesis of pyrimidines results in the formation of uridine (B1682114) monophosphate (UMP), which can be further phosphorylated and converted to cytidine (B196190) triphosphate (CTP). However, the synthesis of thymidine, a nucleotide unique to DNA, requires a methylation step that is directly dependent on 5,10-CH2-THF.

Thymidylate Synthase: The Key Enzyme

Thymidylate synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[6][7] In this reaction, 5,10-CH2-THF serves as both the one-carbon donor and the reductant.[7] The methylene (B1212753) group from 5,10-CH2-THF is transferred to the 5-position of the uracil (B121893) ring, and the hydride from the pteridine (B1203161) ring of THF reduces this newly added carbon, forming a methyl group.[8] This process is unique in folate metabolism as it involves the oxidation of THF to dihydrofolate (DHF).[6] DHF must then be reduced back to THF by dihydrofolate reductase (DHFR) to re-enter the folate pool, a critical step that is the target of antifolate drugs like methotrexate.[9][10]

The reaction mechanism of thymidylate synthase is a complex, ordered sequential process.[4] First, dUMP binds to the enzyme, followed by the binding of 5,10-CH2-THF.[4] A cysteine residue in the active site of TS attacks the C6 position of dUMP, forming a covalent intermediate.[11] This is followed by the transfer of the methylene group from 5,10-CH2-THF to the C5 position of dUMP.[8] A subsequent hydride transfer from the tetrahydrofolate cofactor reduces the methylene group to a methyl group, and the covalent bond between the enzyme and the product, dTMP, is cleaved.[8]

The Role of this compound in Purine (B94841) Synthesis

The de novo synthesis of purines is a more complex process than that of pyrimidines, involving a ten-step pathway to construct the purine ring on a ribose-5-phosphate (B1218738) scaffold. Two of these steps require the input of a one-carbon unit from a folate cofactor. While 5,10-CH2-THF is not the direct one-carbon donor in purine synthesis, it is the essential precursor to the required cofactor, 10-formyltetrahydrofolate (10-formyl-THF).

Conversion to 10-Formyl-THF

5,10-CH2-THF is first oxidized to 5,10-methenyltetrahydrofolate (5,10-CH=THF) by methylenetetrahydrofolate dehydrogenase (MTHFD).[12] Subsequently, 5,10-methenyltetrahydrofolate cyclohydrolase hydrolyzes 5,10-CH=THF to produce 10-formyl-THF.[12] These two enzymatic activities are often found on a single trifunctional enzyme in eukaryotes, along with 10-formyltetrahydrofolate synthetase activity.

Formylation Steps in the Purine Biosynthesis Pathway

10-formyl-THF is utilized by two different transformylase enzymes in the de novo purine synthesis pathway:

-

Glycinamide Ribonucleotide (GAR) Transformylase (GART): This enzyme catalyzes the third step of the pathway, transferring a formyl group from 10-formyl-THF to the amino group of GAR to form formylglycinamide ribonucleotide (FGAR).[13][14] This reaction incorporates the C8 atom of the purine ring.[12]

-

Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase (ATIC): In the ninth step of the pathway, ATIC utilizes 10-formyl-THF to formylate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), producing 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[12][15] This reaction provides the C2 atom of the purine ring.[12]

Quantitative Data on Key Enzymes

The efficiency and regulation of nucleotide biosynthesis are critically dependent on the kinetic properties of the enzymes involved. The following tables summarize key kinetic parameters for the enzymes central to the utilization of 5,10-CH2-THF.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Thymidylate Synthase | dUMP | 1.2 - 10 | 5 - 10 | E. coli | [9] |

| 5,10-CH2-THF | 5 - 20 | E. coli | [9] | ||

| Serine Hydroxymethyltransferase 1 (SHMT1) | L-Serine | 200 - 500 | 10 - 20 | Human | [16] |

| Tetrahydrofolate | 10 - 30 | Human | [16] | ||

| Serine Hydroxymethyltransferase 2 (SHMT2) | L-Serine | 100 - 300 | 20 - 40 | Human | [16] |

| Tetrahydrofolate | 5 - 15 | Human | [16] | ||

| GAR Transformylase | GAR | 10 - 50 | 15 - 25 | Human | [3] |

| 10-formyl-THF | 1 - 10 | Human | [3] | ||

| AICAR Transformylase | AICAR | 2 - 10 | 5 - 15 | S. lugdunensis | [15] |

| 10-formyl-THF | 1 - 5 | S. lugdunensis | [15] | ||

| Table 1: Michaelis-Menten constants (Km) and catalytic rates (kcat) for key enzymes in 5,10-CH2-THF metabolism and nucleotide synthesis. |

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is crucial for understanding the dynamics of nucleotide biosynthesis and for the development of targeted therapies.

Assay of Thymidylate Synthase Activity (Tritium Release Assay)

This assay measures the release of tritium (B154650) (³H) from [5-³H]dUMP into water during its conversion to dTMP.[17][18]

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM MgCl₂, 1 mM EDTA, 10 mM 2-mercaptoethanol.

-

Substrate Mix: 100 µM [5-³H]dUMP (specific activity ~1 Ci/mmol), 200 µM 5,10-CH2-THF in assay buffer.

-

Enzyme Preparation: Purified thymidylate synthase or cell lysate.

-

Stopping Solution: 10% activated charcoal in 4% perchloric acid.

-

Scintillation Cocktail.

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes by adding 50 µL of enzyme preparation to 50 µL of pre-warmed (37°C) substrate mix.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 200 µL of ice-cold stopping solution.

-

Vortex and incubate on ice for 10 minutes to allow the charcoal to adsorb unreacted [5-³H]dUMP.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer a 150 µL aliquot of the supernatant to a scintillation vial.

-

Add 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

A blank reaction containing no enzyme or a heat-inactivated enzyme should be included to determine background tritium release.

-

Calculate the enzyme activity based on the specific activity of the [5-³H]dUMP and the amount of protein in the reaction.

Quantification of Intracellular Folate Pools by LC-MS/MS

This method allows for the sensitive and specific quantification of various folate species, including 5,10-CH2-THF, from cell extracts.[16][19]

Materials:

-

Extraction Buffer: 80% methanol, 0.1% ascorbic acid, pre-chilled to -80°C.

-

Internal Standards: Stable isotope-labeled folate standards (e.g., ¹³C₅-5,10-CH2-THF).

-

LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18).

Procedure:

-

Culture cells to the desired density and treat as required.

-

Rapidly harvest cells (e.g., by trypsinization followed by centrifugation at 4°C).

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells by adding a defined volume of ice-cold extraction buffer containing internal standards.

-

Incubate on ice for 15 minutes with occasional vortexing to ensure complete extraction.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

Inject the sample onto the LC-MS/MS system.

-

Quantify the different folate species based on the peak areas relative to their corresponding internal standards.

Visualizing the Pathways and Workflows

Diagrams are essential for visualizing the complex relationships within metabolic pathways and for outlining experimental designs.

Caption: Overview of this compound's role in nucleotide synthesis.

Caption: Workflow for investigating inhibitors of folate metabolism.

Conclusion

5,10-methylenetetrahydrofolate stands as a critical metabolic node, indispensably linking one-carbon metabolism with the de novo synthesis of purines and the essential pyrimidine, thymidylate. Its central role makes the enzymes that produce and consume it prime targets for therapeutic intervention, particularly in the context of cancer chemotherapy. A thorough understanding of the intricate kinetics and regulatory mechanisms governing 5,10-CH2-THF metabolism is paramount for the rational design and development of novel drugs that can selectively disrupt nucleotide biosynthesis in rapidly proliferating cells. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to further explore this vital area of cellular metabolism and to advance the development of next-generation therapeutics.

References

- 1. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity of antifolate inhibitors of thymidylate and purine synthesis to WiDr colonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of folate metabolism using transient metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic scheme for thymidylate synthase from Escherichia coli: determination from measurements of ligand binding, primary and secondary isotope effects, and pre-steady-state catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous quantification of intracellular concentrations of clinically important metabolites of folate-homocysteine cycle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) from Staphylococcus lugdunensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Keystone of One-Carbon Metabolism: A Technical Guide to the Conversion of Serine to 5,10-Methylene-THF

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This reversible reaction, catalyzed by the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme serine hydroxymethyltransferase (SHMT), is a cornerstone of one-carbon metabolism, a fundamental network of biochemical pathways. The one-carbon units provided by this reaction are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids such as methionine, and for cellular methylation reactions.[1][2] Due to its central role in supporting cell proliferation, SHMT is a significant target in the development of therapeutics for cancer and infectious diseases.[3][4]

In humans, SHMT exists in two principal isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[3][5] While they catalyze the same reaction, they exhibit distinct kinetic properties and play different roles in cellular metabolism, making isoform-specific characterization crucial for targeted drug development.[3][5] This document outlines the kinetic parameters of both human isoforms, details established experimental protocols for their study, and provides visual representations of the catalytic mechanism and its metabolic context.

Quantitative Analysis of SHMT Catalysis

The catalytic efficiency and substrate affinity of human cytosolic SHMT1 and mitochondrial SHMT2 have been extensively characterized. The following tables summarize the key kinetic parameters for the forward (serine cleavage) and reverse (serine synthesis) reactions under physiological pH conditions. A full kinetic characterization reveals differences in their adaptation to their respective cellular environments.[5]

Table 1: Kinetic Parameters for the Forward Reaction (L-Serine Cleavage) of Human SHMT1 and SHMT2 at pH 7.5

| Parameter | SHMT1 | SHMT2 |

| kcat (s⁻¹) | 25 ± 1 | 30 ± 1 |

| Km (L-Serine) (mM) | 1.5 ± 0.1 | 0.8 ± 0.1 |

| Km (THF) (µM) | 15 ± 2 | 10 ± 1 |

| kcat/Km (L-Serine) (M⁻¹s⁻¹) | 1.7 x 10⁴ | 3.8 x 10⁴ |

| kcat/Km (THF) (M⁻¹s⁻¹) | 1.7 x 10⁶ | 3.0 x 10⁶ |

Data sourced from Angelucci et al. (2018).

Table 2: Kinetic Parameters for the Reverse Reaction (L-Serine Synthesis) of Human SHMT1 and SHMT2 at pH 7.5

| Parameter | SHMT1 | SHMT2 |

| kcat (s⁻¹) | 10 ± 1 | 12 ± 1 |

| Km (Glycine) (mM) | 2.0 ± 0.2 | 1.5 ± 0.2 |

| Km (5,10-CH₂-THF) (µM) | 20 ± 3 | 18 ± 2 |

| kcat/Km (Glycine) (M⁻¹s⁻¹) | 5.0 x 10³ | 8.0 x 10³ |

| kcat/Km (5,10-CH₂-THF) (M⁻¹s⁻¹) | 5.0 x 10⁵ | 6.7 x 10⁵ |

Data sourced from Angelucci et al. (2018).

Visualizing the Biochemical Landscape

To elucidate the complex processes involved, the following diagrams illustrate the enzymatic mechanism of SHMT and its integration into the broader one-carbon metabolic pathway.

Experimental Protocols

Accurate measurement of SHMT activity is fundamental for inhibitor screening and mechanistic studies. Below are detailed methodologies for commonly employed assays.

Continuous Spectrophotometric Assay

This assay provides real-time measurement of SHMT activity by coupling the production of 5,10-CH₂-THF to the NADP⁺-dependent oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD). The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

L-serine stock solution (100 mM)

-

Tetrahydrofolate (THF) stock solution (10 mM in 100 mM β-mercaptoethanol, stored at -80°C)

-

NADP⁺ stock solution (50 mM)

-

Recombinant 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD) (1-2 units/mL)

-

Purified SHMT enzyme

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction master mix in the potassium phosphate buffer containing final concentrations of 2 mM NADP⁺ and 1 unit/mL MTHFD.

-

Add varying concentrations of L-serine to the wells of the microplate.

-

Add the SHMT enzyme to each well to a final concentration of 10-50 nM.

-

Initiate the reaction by adding THF to a final concentration of 0.5 mM. The final reaction volume is typically 200 µL.

-

Immediately begin monitoring the increase in absorbance at 340 nm at 37°C for 5-10 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

Perform control reactions lacking either SHMT, L-serine, or THF to account for any background activity.

Endpoint Radioactive Assay

This highly sensitive assay measures the conversion of [¹⁴C]-L-serine to [¹⁴C]-5,10-CH₂-THF. The product is separated from the substrate, and its radioactivity is quantified.

Materials:

-

HEPES buffer (50 mM, pH 7.5)

-

[3-¹⁴C]-L-serine (specific activity ~50 mCi/mmol)

-

Tetrahydrofolate (THF) stock solution (10 mM in 100 mM β-mercaptoethanol)

-

Pyridoxal phosphate (PLP) stock solution (1 mM)

-

Purified SHMT enzyme

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Dimedone reagent (0.4 M in 50% ethanol)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Set up reaction tubes containing HEPES buffer, 50 µM PLP, and 1 mM THF.

-

Add the SHMT enzyme (10-50 nM).

-

Initiate the reaction by adding [3-¹⁴C]-L-serine to a final concentration of 1 mM. The final reaction volume is typically 50-100 µL.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of 10% TCA.

-

Add dimedone reagent, which reacts with the formaldehyde moiety of the product to form a stable adduct.

-

Heat the samples at 95°C for 5 minutes.

-

Extract the dimedone adduct into 1 mL of toluene by vigorous vortexing.

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the upper toluene phase to a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [3-¹⁴C]-L-serine.

Conclusion

The enzymatic conversion of serine to 5,10-methylene-THF by SHMT is a critical node in cellular metabolism. A thorough understanding of the kinetic differences between the cytosolic and mitochondrial isoforms is paramount for the development of selective inhibitors. The experimental protocols provided herein offer robust methods for the characterization of SHMT activity and the evaluation of potential therapeutic agents. The continued investigation into the structure, function, and regulation of SHMT will undoubtedly uncover new opportunities for intervention in diseases characterized by metabolic dysregulation.

References

- 1. SHMT2 serine hydroxymethyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The catalytic activity of serine hydroxymethyltransferase is essential for de novo nuclear dTMP synthesis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

5,10-Methylene-THF: A Linchpin in Thymidylate Synthesis and a Critical Target in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidylate synthase (TS) is a pivotal enzyme in de novo DNA biosynthesis, catalyzing the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP). This reaction is unique in its utilization of N⁵,N¹⁰-methylenetetrahydrofolate (5,10-methylene-THF) not only as a one-carbon donor but also as a reductant. The singular role of TS in thymidylate synthesis underscores its importance as a well-established target for a range of chemotherapeutic agents. This technical guide provides a comprehensive overview of the role of this compound as a substrate for human thymidylate synthase, detailing the enzyme's kinetics, catalytic mechanism, and the regulatory pathways that govern its activity. Furthermore, detailed experimental protocols for assaying thymidylate synthase activity are provided to facilitate research and drug development efforts in this critical area of oncology.

Introduction

The synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA replication and repair, is solely dependent on the enzymatic activity of thymidylate synthase (TS, EC 2.1.1.45) in the de novo pathway.[1] The enzyme facilitates the transfer of a methyl group from 5,10-methylenetetrahydrofolate to dUMP, a reaction that is fundamental for cell proliferation.[1] Consequently, TS has been a focal point for the development of anticancer drugs for several decades. Inhibitors of thymidylate synthase effectively disrupt the supply of dTMP, leading to an imbalance in deoxynucleotide pools, DNA damage, and ultimately, cell death.[1] This guide delves into the intricate relationship between this compound and thymidylate synthase, providing a technical resource for professionals engaged in cancer research and drug discovery.

The Role of this compound in the Thymidylate Synthase Reaction

The catalytic cycle of thymidylate synthase involves the ordered binding of its substrates, dUMP and this compound, to form a ternary complex. This compound serves a dual function in this reaction: it provides the one-carbon unit (a methylene (B1212753) group) for the methylation of dUMP and subsequently acts as a reductant, donating a hydride ion to the intermediate, which results in the formation of dTMP and dihydrofolate (DHF).

Enzyme Kinetics

The kinetic parameters of human thymidylate synthase highlight the efficiency of this enzymatic reaction. The Michaelis-Menten constants (Km) for both dUMP and this compound are in the low micromolar range, indicating a high affinity of the enzyme for its substrates.

| Substrate | Michaelis-Menten Constant (Km) | Catalytic Rate Constant (kcat) | Catalytic Efficiency (kcat/Km) |

| dUMP | 3.6 µM[2] | 5.6 s⁻¹ | 1.56 x 10⁶ M⁻¹s⁻¹ |

| This compound | 4.3 µM[2] | 5.6 s⁻¹ | 1.30 x 10⁶ M⁻¹s⁻¹ |

| Note: The kcat value is for the overall reaction. A study on a Y6H mutant of human TS showed an 8-fold reduction in kcat, implying a wild-type kcat that is significantly higher than the mutant's.[3] |

Catalytic Mechanism of Thymidylate Synthase

The catalytic mechanism of thymidylate synthase is a complex, multi-step process involving covalent catalysis and sequential transfer of a methylene group and a hydride ion.

A diagram illustrating the catalytic cycle of thymidylate synthase.

Caption: The catalytic cycle of thymidylate synthase.

The key steps in the catalytic mechanism are as follows:

-

Binding of dUMP: The reaction is initiated by the binding of dUMP to the active site of thymidylate synthase.

-

Binding of this compound: Subsequently, this compound binds to the enzyme-dUMP complex, forming a ternary complex.

-

Nucleophilic Attack: A conserved cysteine residue (Cys195 in human TS) in the active site performs a nucleophilic attack on the C6 position of the uracil (B121893) ring of dUMP.[1] This forms a covalent intermediate.

-

Methylene Transfer: The methylene group from this compound is transferred to the C5 position of the dUMP moiety.

-

Hydride Transfer: A hydride ion is transferred from the tetrahydrofolate cofactor to the newly attached methylene group, reducing it to a methyl group.

-

Product Release: The products, dTMP and dihydrofolate (DHF), are released, and the enzyme is regenerated for the next catalytic cycle.

Several other active site residues play crucial roles in substrate binding and catalysis. Arginine residues are involved in orienting the dUMP molecule within the active site through hydrogen bonding with the phosphate (B84403) group.

Regulatory Pathway of Thymidylate Synthesis

The activity of thymidylate synthase is tightly regulated to ensure a balanced supply of nucleotides for DNA synthesis. This regulation occurs at multiple levels, including gene expression and post-translational modifications. The thymidylate synthesis pathway is intricately linked with the broader folate metabolism, which provides the essential cofactor, this compound.

A diagram illustrating the regulation of the thymidylate synthesis pathway.

Caption: Regulation of the thymidylate synthesis pathway.

Key regulatory aspects include:

-

Substrate Availability: The intracellular concentrations of dUMP and this compound directly influence the rate of dTMP synthesis.

-

Transcriptional Regulation: The expression of the thymidylate synthase gene is cell cycle-dependent, with levels increasing during the S phase to meet the demands of DNA replication.[1]

-

Autoregulatory Translational Repression: Thymidylate synthase protein can bind to its own mRNA, inhibiting its translation. This negative feedback loop allows the cell to tightly control the levels of the enzyme.[3]

-

Regulation of Other mRNAs: TS has also been shown to bind to and repress the translation of other mRNAs, including that of the tumor suppressor p53.[4]

-

Post-translational Modifications: Phosphorylation of thymidylate synthase has been suggested as a potential regulatory mechanism.

Experimental Protocols

Accurate measurement of thymidylate synthase activity is crucial for both basic research and the development of novel inhibitors. Two common methods for assaying TS activity are the spectrophotometric assay and the tritium-release assay.

Spectrophotometric Assay

This assay is based on the increase in absorbance at 340 nm that accompanies the oxidation of this compound to dihydrofolate during the TS-catalyzed reaction.

Experimental Workflow for Spectrophotometric Assay

Caption: Workflow for the spectrophotometric assay of TS.

Detailed Methodology:

-

Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, and 5 mM MgCl₂.

-

Reaction Mixture: In a quartz cuvette, combine the reaction buffer, 100 µM dUMP, and the thymidylate synthase enzyme sample. The final volume should be brought to 950 µL with nuclease-free water.

-

Equilibration: Incubate the cuvette at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Add 50 µL of 2 mM this compound to the cuvette to initiate the reaction.

-

Absorbance Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

-

Calculation of Activity: Calculate the rate of the reaction using the molar extinction coefficient of dihydrofolate at 340 nm (ε = 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of dTMP per minute.

Tritium-Release Assay

This highly sensitive assay measures the release of tritium (B154650) (³H) from [5-³H]dUMP into the aqueous solvent during its conversion to dTMP.

References

The Crossroads of One-Carbon Metabolism: A Technical Guide to the Biological Significance of the 5,10-Methylene-THF to 5-Methyl-THF Ratio

For Researchers, Scientists, and Drug Development Professionals

Abstract

The delicate balance between 5,10-methylenetetrahydrofolate (5,10-methylene-THF) and 5-methyltetrahydrofolate (5-methyl-THF) represents a critical regulatory node in one-carbon metabolism. This ratio, primarily controlled by the enzyme methylenetetrahydrofolate reductase (MTHFR), dictates the flux of one-carbon units towards either nucleotide biosynthesis or methylation reactions. An imbalance in this ratio has profound implications for cellular homeostasis and is implicated in a spectrum of pathologies, including cancer and cardiovascular diseases. This technical guide provides an in-depth exploration of the biological significance of the this compound to 5-methyl-THF ratio, detailing its impact on key cellular processes, summarizing quantitative data, and providing comprehensive experimental protocols for its analysis.

Introduction: The Central Axis of Folate Metabolism

Folate, an essential B vitamin, is a critical cofactor in one-carbon metabolism, a network of interconnected biochemical pathways that transfer one-carbon units for the synthesis of essential biomolecules. Within this intricate network, the interconversion of 5,10-methylenetetrahydrofolate (this compound) and 5-methyltetrahydrofolate (5-methyl-THF) stands as a pivotal juncture.

-

This compound is the primary one-carbon donor for the de novo synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), a fundamental step in DNA synthesis and repair.[1][2] It also participates in purine (B94841) synthesis.[3]

-

5-Methyl-THF is the predominant form of folate in circulation and serves as the methyl donor for the remethylation of homocysteine to methionine.[4][5] Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation, which are crucial for epigenetic regulation and gene expression.[3][6]

The ratio of these two folate species is therefore a key determinant of the cell's decision to either proliferate (favoring DNA synthesis) or maintain its differentiated state and epigenetic landscape (favoring methylation).

The Gatekeeper: Methylenetetrahydrofolate Reductase (MTHFR)

The irreversible reduction of this compound to 5-methyl-THF is catalyzed by the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, methylenetetrahydrofolate reductase (MTHFR) .[5][7] This reaction commits the one-carbon unit to the methionine-homocysteine cycle.

Regulation of MTHFR Activity

MTHFR activity is tightly regulated to maintain cellular homeostasis. A primary regulatory mechanism is allosteric inhibition by its indirect product, S-adenosylmethionine (SAM).[8] When SAM levels are high, it binds to the regulatory domain of MTHFR, inhibiting its activity and thus reducing the production of 5-methyl-THF.[7] This feedback mechanism ensures that the flux of one-carbon units is directed towards nucleotide synthesis when methylation potential is high. Conversely, low SAM levels relieve this inhibition, promoting 5-methyl-THF synthesis to replenish the methionine and SAM pools.

MTHFR Polymorphisms and Their Impact

Common polymorphisms in the MTHFR gene can significantly impact enzyme activity and, consequently, the this compound to 5-methyl-THF ratio. The most studied single nucleotide polymorphism (SNP) is C677T (rs1801133), which results in an alanine (B10760859) to valine substitution at amino acid 222. This variant leads to a thermolabile enzyme with reduced activity.[9]

-

Heterozygotes (CT genotype) exhibit a ~30-40% reduction in MTHFR activity.

-

Homozygotes (TT genotype) can have a ~60-70% reduction in MTHFR activity.[10]

This reduced MTHFR activity leads to an accumulation of this compound and a decrease in 5-methyl-THF levels, thereby altering the ratio.[9] This alteration has been associated with an increased risk for various conditions, including cardiovascular disease, neural tube defects, and certain types of cancer.

Biological Consequences of an Altered Ratio

The ratio of this compound to 5-methyl-THF has a profound impact on two fundamental cellular processes: DNA synthesis and methylation.

DNA Synthesis and Integrity

A higher this compound/5-methyl-THF ratio favors the synthesis of dTMP, providing the necessary building blocks for DNA replication and repair.[1][2] This is particularly crucial in rapidly proliferating cells, such as cancer cells. However, an imbalance can also be detrimental. Insufficient this compound can lead to uracil (B121893) misincorporation into DNA, as dUMP is used instead of dTMP. The subsequent excision of uracil can lead to DNA strand breaks and genomic instability, a hallmark of cancer.

Methylation and Epigenetic Regulation

A lower this compound/5-methyl-THF ratio, resulting from higher MTHFR activity, directs one-carbon units towards the production of 5-methyl-THF and subsequently SAM. This enhances the cell's methylation capacity, influencing DNA methylation patterns and gene expression.[6] DNA hypomethylation, which can result from reduced SAM levels due to an altered folate ratio, is associated with genomic instability and the activation of oncogenes.

Quantitative Data on Folate Distribution

The precise ratio of this compound to 5-methyl-THF can vary significantly depending on the cell type, tissue, and metabolic state. While comprehensive data across a wide range of conditions is still an active area of research, some quantitative insights are available.

| Cell Line/Tissue | Condition | This compound (pmol/mg protein) | 5-Methyl-THF (pmol/mg protein) | Approximate Ratio (this compound / 5-Methyl-THF) | Reference |

| MCF-7 (Human Breast Cancer) | 24h exposure to 5-formyl-H4PteGlu | 2 ± 1.3 | 71 ± 18 | ~0.03 | [11] |

| HCT116 (Human Colon Cancer) | MTHFR Wild-Type (CC) | - | - | Increased 5-methyl-THF, Decreased this compound | [9] |

| HCT116 (Human Colon Cancer) | MTHFR Mutant (TT) | - | - | Decreased 5-methyl-THF, Increased this compound | [9] |

| Rat Liver | Normal | - | - | Predominantly 5-methyl-THF | [12] |

| Walker 256 Carcinosarcoma | Tumor Tissue | - | - | No detectable 5-methyl-THF polyglutamates | [12] |

Note: Direct ratio data is often not explicitly reported. The table reflects available quantitative data and qualitative descriptions of folate distribution.

Signaling Pathways Influenced by the Folate Ratio

Recent evidence suggests that the cellular folate status, and by extension the this compound to 5-methyl-THF ratio, can influence key metabolic signaling pathways, including mTOR and AMPK.

mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Studies have shown that mTOR can function as a folate sensor.[9][13] Folate deficiency leads to the inhibition of both mTORC1 and mTORC2 signaling.[8][13] This suggests that a shift in the intracellular folate pool, potentially reflected in the this compound/5-methyl-THF ratio, could modulate mTOR activity, thereby linking one-carbon metabolism to the broader control of cellular anabolism.

AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of metabolic stress (e.g., low ATP levels). Perturbations in one-carbon metabolism, such as those induced by antifolate drugs like methotrexate, can lead to the activation of AMPK.[3][8] This suggests that an altered this compound/5-methyl-THF ratio, which disrupts the normal flow of one-carbon units, could trigger a metabolic stress response mediated by AMPK.

References

- 1. juser.fz-juelich.de [juser.fz-juelich.de]

- 2. Maternal folate deficiency causes inhibition of mTOR signaling, down-regulation of placental amino acid transporters and fetal growth restriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Separation of 5-Methyltetrahydrofolic Acid and Degradation Products | SIELC Technologies [sielc.com]

- 5. Folic Acid Analyzed by LCMS - AppNote [mtc-usa.com]

- 6. Maternal folate deficiency causes inhibition of mTOR signaling, down-regulation of placental amino acid transporters and fetal growth restriction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 8. AMPK and Akt determine apoptotic cell death following perturbations of one-carbon metabolism by regulating ER stress in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mTOR folate sensing links folate availability to trophoblast cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular metabolism of 5-methyltetrahydrofolate and 5-formyltetrahydrofolate in a human breast-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigations of tissue folates in normal and malignant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Intracellular Choreography of a Key Metabolite: A Technical Guide to the Localization and Compartmentalization of 5,10-Methylenetetrahydrofolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,10-Methylenetetrahydrofolate (5,10-CH2-THF) is a pivotal intermediate in one-carbon metabolism, a network of interconnected biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. The precise spatial and temporal regulation of 5,10-CH2-THF is critical for maintaining cellular homeostasis, and its dysregulation is implicated in various pathologies, including cancer and neural tube defects. This technical guide provides an in-depth exploration of the intracellular localization and compartmentalization of 5,10-CH2-THF within the cytoplasm, mitochondria, and nucleus. It summarizes the available quantitative data on its distribution, details the experimental protocols for its study, and presents visual representations of the key metabolic and experimental workflows.

Introduction

One-carbon metabolism is a highly compartmentalized process in eukaryotic cells, with distinct but interconnected reactions occurring in the cytoplasm, mitochondria, and nucleus. 5,10-Methylenetetrahydrofolate serves as a central hub in this network, acting as a one-carbon donor for numerous biosynthetic reactions. Its production and consumption are tightly regulated within each subcellular compartment, ensuring the specific metabolic needs of each organelle are met. Understanding the intricate details of 5,10-CH2-THF's intracellular localization is paramount for elucidating the regulation of one-carbon metabolism and for the development of targeted therapeutic strategies.

Subcellular Localization and Function of 5,10-Methylenetetrahydrofolate

The distribution of 5,10-CH2-THF is not uniform throughout the cell. Instead, it is dynamically partitioned between the cytoplasm, mitochondria, and nucleus, where it participates in distinct metabolic pathways.

Cytoplasmic Pool

The cytoplasm houses a significant pool of 5,10-CH2-THF, primarily generated from serine by the enzyme serine hydroxymethyltransferase 1 (SHMT1). In the cytoplasm, 5,10-CH2-THF has several critical functions:

-

Thymidylate Synthesis: It is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS). This is a rate-limiting step in DNA synthesis.[1]

-

Methionine Cycle: 5,10-CH2-THF can be irreversibly reduced to 5-methyltetrahydrofolate (5-CH3-THF) by methylenetetrahydrofolate reductase (MTHFR). 5-CH3-THF then serves as the methyl donor for the remethylation of homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).

-

Purine (B94841) Synthesis: While the final steps of de novo purine synthesis occur in the cytoplasm, the required one-carbon units are primarily exported from the mitochondria in the form of formate (B1220265).

Mitochondrial Pool

The mitochondria are another major site of 5,10-CH2-THF synthesis. Here, serine is converted to glycine (B1666218) and 5,10-CH2-THF by the mitochondrial isoform of serine hydroxymethyltransferase, SHMT2. The mitochondrial pool of 5,10-CH2-THF is crucial for:

-

Formate Production: 5,10-CH2-THF is oxidized to 10-formyltetrahydrofolate (10-CHO-THF), which can then be converted to formate. This formate is a key one-carbon unit that can be exported to the cytoplasm to support purine synthesis and other cytoplasmic one-carbon reactions.[2]

-

Mitochondrial DNA and Protein Synthesis: The mitochondrial one-carbon metabolism, including the generation of 5,10-CH2-THF, is essential for the synthesis of mitochondrial DNA and the formylation of methionyl-tRNA required for the initiation of mitochondrial protein synthesis.[2]

-

Amino Acid Metabolism: The interconversion of serine and glycine by SHMT2 is a key reaction in amino acid homeostasis.[2]

Nuclear Pool

The presence and role of a distinct nuclear pool of 5,10-CH2-THF are less well-characterized compared to the cytoplasmic and mitochondrial pools. However, evidence suggests that some folate-dependent reactions, including de novo thymidylate synthesis, can occur within the nucleus. The nuclear envelope is permeable to small metabolites, and it is believed that the nuclear pool of folates is in equilibrium with the cytoplasmic pool. Studies on rat liver subcellular folate distribution have indicated that the nuclear fraction does not contain appreciable amounts of folate.[3]

Quantitative Distribution of 5,10-Methylenetetrahydrofolate

Precise quantitative data on the absolute concentrations of 5,10-CH2-THF in different subcellular compartments of mammalian cells is limited due to the technical challenges associated with its instability and rapid interconversion with other folate forms. However, semi-quantitative and relative abundance studies provide valuable insights into its distribution.

| Subcellular Compartment | Relative Abundance of 5,10-CH2-THF | Primary Source | Key Functions |

| Cytoplasm | Abundant | SHMT1-mediated conversion of serine | Thymidylate synthesis, Methionine cycle |

| Mitochondria | Abundant | SHMT2-mediated conversion of serine | Formate production for export, Mitochondrial DNA and protein synthesis |

| Nucleus | Negligible to Low | Likely diffusion from the cytoplasm | Potential role in nuclear dTMP synthesis |

Table 1: Summary of the subcellular distribution and functions of 5,10-methylenetetrahydrofolate. The relative abundance is based on qualitative and semi-quantitative data from the literature.

Experimental Protocols

The study of the intracellular localization and compartmentalization of 5,10-CH2-THF requires a combination of techniques for subcellular fractionation and sensitive analytical methods for folate quantification.

Subcellular Fractionation by Differential Centrifugation

This protocol describes a general method for the separation of cytoplasmic, mitochondrial, and nuclear fractions from cultured mammalian cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) with protease inhibitors

-

Mitochondrial isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EGTA) with protease inhibitors

-

Nuclear lysis buffer (e.g., 1.5 M sucrose, 10 mM Tris-HCl pH 7.4, 60 mM KCl, 15 mM NaCl, 5 mM MgCl2, 0.1 mM EDTA, 0.5% NP-40) with protease inhibitors

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in ice-cold homogenization buffer and incubate on ice for 15-20 minutes to allow cells to swell.

-

Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer and perform 10-15 strokes with a loose-fitting pestle to disrupt the plasma membrane.

-

Isolation of Nuclei: Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

-

Isolation of Mitochondria: Carefully collect the supernatant from the previous step and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

-

Isolation of Cytosol: The supernatant from the mitochondrial spin contains the cytosolic fraction.

-

Washing and Purification: Wash the nuclear and mitochondrial pellets with their respective buffers to minimize cross-contamination.

-

Purity Assessment: Assess the purity of each fraction by Western blotting for marker proteins:

-

Cytosol: GAPDH, Tubulin

-

Mitochondria: COX IV, VDAC

-

Nucleus: Histone H3, Lamin B1

-

Quantification of 5,10-Methylenetetrahydrofolate by HPLC-MS/MS

Due to its instability, the direct measurement of 5,10-CH2-THF is challenging. The following protocol is a generalized approach based on methods that involve stabilization and derivatization.

Materials:

-

Extraction buffer (e.g., 80% methanol (B129727) with antioxidants like ascorbic acid and dithiothreitol)

-

Internal standards (e.g., 13C-labeled folate standards)

-

Derivatizing agent (optional, for stabilization)

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Extraction: Rapidly quench metabolism in subcellular fractions by adding ice-cold extraction buffer.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet proteins.

-

Supernatant Collection: Collect the supernatant containing the folates.

-

Derivatization (if applicable): Follow a specific protocol for chemical derivatization to stabilize 5,10-CH2-THF.

-

HPLC-MS/MS Analysis:

-

Inject the sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of 5,10-CH2-THF and the internal standard.

-

-

Quantification: Calculate the concentration of 5,10-CH2-THF by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization of Pathways and Workflows

Metabolic Pathways

Caption: Compartmentalization of one-carbon metabolism.

Experimental Workflows

Caption: Subcellular fractionation workflow.

References

- 1. A common mutation in the methylenetetrahydrofolate reductase gene is associated with an accumulation of formylated tetrahydrofolates in red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Roles of Mitochondrial Folate Metabolism in Supporting Mitochondrial DNA Synthesis, Oxidative Phosphorylation, and Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rat liver subcellular folate distribution shows association of formyltetrahydropteroylpentaglutamates with mitochondria and methyltetrahydropteroylhexaglutamates with cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of 5,10-methylenetetrahydrofolate (5,10-CH2-THF) Levels in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the core metabolic pathways that govern the synthesis, utilization, and homeostasis of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a critical intermediate in one-carbon metabolism. It explores the key enzymes, their regulatory mechanisms, and the experimental methodologies used for their study.

Introduction: The Central Role of 5,10-CH2-THF

5,10-Methylenetetrahydrofolate (5,10-CH2-THF) is a pivotal cofactor in the intricate network of folate-mediated one-carbon metabolism.[1] This network is fundamental for a variety of critical cellular processes, including the biosynthesis of nucleotides (purines and thymidylate) and the remethylation of homocysteine to methionine.[2][3] Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for countless methylation reactions essential for cellular function.[3][4]

The precise regulation of 5,10-CH2-THF levels is paramount for maintaining cellular homeostasis. Dysregulation of this pool can lead to impaired DNA synthesis and repair, altered methylation patterns, and has been implicated in a range of pathologies including cancer, neural tube defects, and neurodegenerative diseases.[5][6] Consequently, the enzymes that control the 5,10-CH2-THF pool are significant targets for therapeutic intervention, particularly in oncology.[7][8]

Core Metabolic Pathways

The cellular concentration of 5,10-CH2-THF is dynamically regulated by the coordinated action of several key enzymes that catalyze its synthesis and consumption.

Synthesis of 5,10-CH2-THF

The primary route for the de novo synthesis of 5,10-CH2-THF is the reversible reaction catalyzed by Serine Hydroxymethyltransferase (SHMT) . This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme facilitates the conversion of L-serine and tetrahydrofolate (THF) into glycine (B1666218) and 5,10-CH2-THF.[9][10] This reaction represents the major entry point of one-carbon units into the folate cycle.[3][11]

-

Reaction: L-serine + THF ⇌ Glycine + 5,10-CH2-THF + H₂O

Mammalian cells express two major isoforms of SHMT: a cytosolic form (SHMT1) and a mitochondrial form (SHMT2), which play distinct roles in cellular metabolism.[9][10]

Utilization and Consumption of 5,10-CH2-THF

The 5,10-CH2-THF pool is consumed by three principal competing pathways:

-

Thymidylate Synthesis: In the nucleus and cytoplasm, Thymidylate Synthase (TS) utilizes 5,10-CH2-THF as a one-carbon donor to methylate deoxyuridine monophosphate (dUMP), producing deoxythymidine monophosphate (dTMP) and dihydrofolate (DHF).[1][12][13] This reaction is a rate-limiting step in DNA synthesis and a primary target for antifolate cancer drugs like 5-fluorouracil (B62378).[14][15]

-

Reaction: 5,10-CH2-THF + dUMP → dTMP + DHF

-

-

Methionine Cycle Entry: In the cytoplasm, Methylenetetrahydrofolate Reductase (MTHFR) catalyzes the irreversible reduction of 5,10-CH2-THF to 5-methyltetrahydrofolate (5-CH3-THF).[2][16] This is the rate-limiting step in the methyl cycle and commits the one-carbon unit to the remethylation of homocysteine to methionine.[2][17]

-

Reaction: 5,10-CH2-THF + NADPH + H⁺ → 5-CH3-THF + NADP⁺

-

-

Interconversion to Other Folate Forms: 5,10-CH2-THF can be reversibly oxidized to 5,10-methenyltetrahydrofolate (5,10-CH=THF) by Methylenetetrahydrofolate Dehydrogenase (MTHFD) .[18][19] This allows the one-carbon unit to be used in purine (B94841) biosynthesis after subsequent conversion to 10-formyl-THF. Mammals have different MTHFD isozymes, such as the trifunctional cytosolic MTHFD1 and the bifunctional mitochondrial MTHFD2.[18][20]

-

Reaction (MTHFD): 5,10-CH2-THF + NAD(P)⁺ ⇌ 5,10-CH=THF + NAD(P)H + H⁺

-

The interplay between these synthesizing and consuming enzymes dictates the steady-state level of 5,10-CH2-THF, thereby influencing the flux through major biosynthetic pathways.

Caption: Central pathways of 5,10-CH2-THF metabolism.

Regulation of Key Enzymes

The activity of the enzymes controlling 5,10-CH2-THF levels is tightly regulated through multiple mechanisms, ensuring that the supply of one-carbon units matches cellular demand.

Methylenetetrahydrofolate Reductase (MTHFR)

MTHFR is a critical regulatory point, controlling the flux of one-carbon units towards methionine synthesis.[16][17] Its regulation is complex and involves both allosteric inhibition and post-translational modification.

-

Allosteric Inhibition: MTHFR is allosterically inhibited by its downstream product, S-adenosylmethionine (SAM).[4][21] When SAM levels are high, it binds to a regulatory domain on MTHFR, reducing its activity. This feedback mechanism prevents the overproduction of methionine and SAM. Conversely, S-adenosylhomocysteine (SAH), which accumulates when methylation reactions are high, competitively inhibits SAM binding, thus activating MTHFR. The cellular AdoMet/AdoHcy (SAM/SAH) ratio is therefore a key determinant of MTHFR activity.[17]

-

Phosphorylation: Human MTHFR is regulated by phosphorylation on a serine-rich N-terminal region.[17][21] Phosphorylation decreases enzyme activity and increases its sensitivity to SAM inhibition.[3][17] This modification provides an additional layer of control, potentially integrating signals from various cellular pathways.

Caption: Regulation of MTHFR by SAM and phosphorylation.

Serine Hydroxymethyltransferase (SHMT)

The regulation of SHMT is crucial as it controls the primary input into the folate cycle.

-

Substrate Availability: The concentrations of serine and THF directly influence the rate of 5,10-CH2-THF synthesis.

-

Substrate Inhibition: Both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms can exhibit substrate inhibition by THF and L-serine, although the specifics differ between the isoforms and are pH-dependent.[9] This may serve as a self-regulatory mechanism to prevent excessive flux.

-

Cellular Localization: The compartmentalization of SHMT1 (cytosol) and SHMT2 (mitochondria) allows for differential regulation and function. The mitochondrial pathway is a major source of one-carbon units for the cytosol in many cancer cells.

-

Inhibition by Folate Metabolites: 5-formyltetrahydrofolate polyglutamate, which can accumulate in certain metabolic disorders, has been shown to inhibit SHMT.[22]

Thymidylate Synthase (TS)

TS activity is tightly linked to the cell cycle.

-

Cell Cycle Regulation: The expression and activity of TS increase significantly during the S phase of the cell cycle to meet the high demand for dTMP for DNA replication.[23]

Quantitative Data

The kinetic properties of the key enzymes are essential for understanding the dynamics of the 5,10-CH2-THF pool. The following tables summarize representative quantitative data from the literature. Note that values can vary based on experimental conditions (pH, temperature, substrate forms).

Table 1: Kinetic Parameters of Key Enzymes in 5,10-CH2-THF Metabolism

| Enzyme | Organism/Isoform | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| SHMT1 (human) | Human, cytosolic | L-Serine | ~1,000 - 4,000 | ~15 - 25 | [9] |

| Tetrahydrofolate | ~10 - 50 | [9] | |||

| SHMT2 (human) | Human, mitochondrial | L-Serine | ~500 - 2,000 | ~20 - 40 | [9] |

| Tetrahydrofolate | ~20 - 100 | [9] | |||

| MTHFR (human) | Human | 5,10-CH2-THF | ~5 - 15 | ~150 | [24] |

| NADPH | ~10 - 25 | [24] | |||

| TS (human) | Human | dUMP | ~3 - 10 | ~5 - 10 | [14] |

| 5,10-CH2-THF | ~10 - 30 | [14] |

Table 2: Cellular Concentrations of Folate Species

| Cell Line | Folate Species | Concentration (pmol/mg protein or µmol/L cell volume) | Reference |

| HEK293T | 5,10-CH2-THF | ~0.1 µmol/L | [25] |

| 5-CH3-THF | ~1.5 µmol/L | [25] | |

| THF | ~0.2 µmol/L | [25] | |

| MCF-7 (Breast Cancer) | 5,10-CH2-THF | 2 ± 1.3 pmol/mg | [26] |

| 5-CH3-THF | 154 ± 17 pmol/mg | [26] | |

| 10-formyl-THF | 8 ± 5 pmol/mg | [26] |

Note: Concentrations are highly dependent on cell type, growth conditions, and nutrient availability.

Experimental Protocols

Studying the regulation of 5,10-CH2-THF requires robust methodologies for quantifying metabolites and measuring enzyme activity.

Quantification of 5,10-CH2-THF via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying intracellular folate species.

Objective: To measure the absolute concentration of 5,10-CH2-THF and other folates in mammalian cells.

Methodology Outline:

-

Cell Culture and Harvesting: Grow mammalian cells (e.g., HEK293T) to ~80-90% confluency. Rapidly wash cells with ice-cold phosphate-buffered saline (PBS).

-

Metabolite Extraction: Immediately quench metabolism and extract folates by adding a cold extraction solvent (e.g., 80% methanol, 20% water) to the cell culture plate. Scrape the cells and collect the lysate.

-

Sample Preparation: Centrifuge the lysate to pellet protein and debris. Collect the supernatant. Due to the instability of some folate species, sample handling must be performed quickly and at low temperatures.

-

Derivatization (Optional but Recommended): Some methods use chemical derivatization to stabilize the folate pool for more accurate measurement.[25]

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a reverse-phase C18 HPLC column.

-

Separate the folate species using a gradient of aqueous mobile phase (e.g., water with formic acid) and organic mobile phase (e.g., acetonitrile (B52724) with formic acid).

-

Detect and quantify the eluting folates using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each folate species are monitored.

-

-

Quantification: Calculate the concentration of each folate species by comparing its peak area to a standard curve generated using known concentrations of authentic folate standards.[25] Normalize the results to cell number or total protein content.

Caption: Experimental workflow for folate quantification.

Enzyme Activity Assay for SHMT

Several methods exist to measure SHMT activity. A common spectrophotometric coupled assay is described here.

Objective: To determine the catalytic activity of SHMT in a purified enzyme preparation or cell lysate.

Methodology Outline:

-

Assay Principle: The production of 5,10-CH2-THF by SHMT is coupled to the reaction of 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which oxidizes 5,10-CH2-THF to 5,10-CH=THF while reducing NADP⁺ to NADPH. The increase in absorbance at 340-375 nm due to NADPH formation is monitored over time.[27]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing:

-

L-serine (substrate)

-

Tetrahydrofolate (THF) (substrate)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

NADP⁺ (coupling substrate)

-

Purified MTHFD (coupling enzyme)

-

-

Initiation and Measurement:

-

Pre-incubate the reaction mixture at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the SHMT-containing sample (e.g., purified protein or cell lysate).

-

Immediately monitor the change in absorbance at 340 nm (for NADPH) using a spectrophotometer.

-

-

Calculation: Calculate the rate of reaction from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient for NADPH is 6.22 mM⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute.

Enzyme Activity Assay for MTHFR

Objective: To measure the activity of MTHFR.

Methodology Outline:

-

Assay Principle: The activity can be measured by monitoring the decrease in the concentration of the substrate 5,10-CH2-THF or the formation of the product 5-CH3-THF. An HPLC-based method is often used for product quantification.[28]

-

Reaction Mixture: Prepare a buffer containing:

-

5,10-CH2-THF (substrate)

-

NADPH (cofactor)

-

FAD (cofactor)

-

The MTHFR-containing sample.

-

-

Reaction and Termination:

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a strong acid or by flash freezing).

-

-

Quantification:

-

Separate the folate species in the reaction mixture using HPLC.

-

Quantify the amount of 5-CH3-THF produced by comparing the peak area to a standard curve.

-

-

Calculation: Express MTHFR activity as the amount of 5-CH3-THF produced per unit of time per milligram of protein.[28]

Relevance to Drug Development

The central role of 5,10-CH2-THF metabolism in nucleotide synthesis makes it a prime target for cancer chemotherapy.

-

Thymidylate Synthase (TS) Inhibitors: Drugs like 5-fluorouracil (5-FU) and pemetrexed (B1662193) function by inhibiting TS, thereby depleting the dTMP pool and halting DNA synthesis in rapidly dividing cancer cells.[14][15]

-

Dihydrofolate Reductase (DHFR) Inhibitors: Methotrexate inhibits DHFR, which is required to regenerate THF from the DHF produced by the TS reaction. This leads to a depletion of all reduced folate pools, including 5,10-CH2-THF, shutting down both thymidylate and purine synthesis.[5]

-

SHMT and MTHFD Inhibitors: More recently, the mitochondrial isoforms SHMT2 and MTHFD2 have emerged as promising targets, as many cancer cells exhibit a strong dependence on mitochondrial one-carbon metabolism.[29][30] Developing specific inhibitors for these enzymes is an active area of research.

Understanding the intricate regulation of 5,10-CH2-THF levels is therefore critical for developing novel therapeutic strategies and for optimizing the use of existing antifolate drugs.

References

- 1. 5,10-Methylenetetrahydrofolate - Wikipedia [en.wikipedia.org]

- 2. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. cambridge.org [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. MTHFR gene: MedlinePlus Genetics [medlineplus.gov]

- 7. Update on antifolate drugs targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular biology of 5,10-methylenetetrahydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of human methylenetetrahydrofolate reductase by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTHFD1 - Wikipedia [en.wikipedia.org]

- 19. Human Metabolome Database: Showing metabocard for this compound (HMDB0001533) [hmdb.ca]

- 20. researchgate.net [researchgate.net]

- 21. Structural basis for the regulation of human 5,10-methylenetetrahydrofolate reductase by phosphorylation and S-adenosylmethionine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 5,10-methenyltetrahydrofolate synthetase deficiency causes a neurometabolic disorder associated with microcephaly, epilepsy, and cerebral hypomyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell cycle patterns of thymidylate synthetase and 5,10-methylenetetrahydrofolate polyglutamates in cultured mouse hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Intracellular metabolism of 5-methyltetrahydrofolate and 5-formyltetrahydrofolate in a human breast-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of 5,10-Methylenetetrahydrofolate as a One-Carbon Donor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and the universal methyl donor S-adenosylmethionine (SAM). Central to this network is 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a critical intermediate that functions as a primary donor of one-carbon units. This technical guide provides an in-depth exploration of the multifaceted role of 5,10-CH2-THF, detailing its involvement in key metabolic pathways, the enzymology of its transformations, and its significance as a target for therapeutic intervention. We present a consolidation of quantitative data, detailed experimental protocols for studying folate metabolism, and visual representations of the associated biochemical pathways and workflows to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction to One-Carbon Metabolism and the Centrality of 5,10-CH2-THF

One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units in various oxidation states. These pathways are compartmentalized within the cell, occurring in the cytoplasm, mitochondria, and nucleus. The folate cycle is a core component of this network, utilizing derivatives of tetrahydrofolate (THF) as coenzymes to carry and transfer one-carbon units.

5,10-CH2-THF sits (B43327) at a critical juncture within the folate cycle, acting as a substrate for three major biosynthetic pathways:

-

Thymidylate Synthesis: The de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a crucial step in DNA synthesis, is catalyzed by thymidylate synthase (TYMS) and utilizes 5,10-CH2-THF as the one-carbon donor.[1][2]

-